

An In-depth Technical Guide to 2-Hydroxyethylhydrazine: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxyethylhydrazine**

Cat. No.: **B031387**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethylhydrazine, a bifunctional organic compound incorporating both a hydrazine and a primary alcohol functional group, serves as a versatile intermediate in a variety of chemical syntheses. Its utility is most prominent in the development of pharmaceuticals and agrochemicals, as well as in the production of polymers and as a corrosion inhibitor. This technical guide provides a comprehensive overview of **2-Hydroxyethylhydrazine**, detailing its nomenclature, physical and chemical properties, and key applications, with a focus on information pertinent to research and development.

Synonyms and Alternative Names

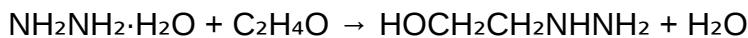
The compound is known by a multitude of names across different contexts, including systematic IUPAC names, common names, and trade names. A consolidated list is provided below for easy reference.

Type	Name	Citation
IUPAC Name	2-Hydrazinylethanol	[1]
Common Synonyms	2-Hydrazinoethanol	[1] [2]
(2-Hydroxyethyl)hydrazine	[1]	
Ethanolhydrazine	[1]	
Hydroxyethylhydrazine	[1] [2]	
N-(2-Hydroxyethyl)hydrazine	[1] [2]	
beta-Hydroxyethylhydrazine	[3] [4]	
1-(2-Hydroxyethyl)hydrazine	[1]	
2-Hydrazinoethyl alcohol	[1]	
Trade Names	Omaflora	[1] [3]
Brombloom	[1] [3]	
Other Identifiers	BOH	[3]
HEH	[5] [6]	
CAS Number	109-84-2	[2]
EC Number	203-711-6	[2]
Beilstein Registry No.	1731669	[2]
PubChem CID	8017	[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Hydroxyethylhydrazine** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Citation
Molecular Formula	C ₂ H ₈ N ₂ O	[2]
Molecular Weight	76.10 g/mol	[2]
Appearance	Clear, colorless to pale yellow oily liquid	[7]
Melting Point	-70 °C	[8]
Boiling Point	155-160 °C at 32 mmHg	[8]
Density	1.123 g/mL at 25 °C	[8]
Flash Point	77 °C (closed cup)	[9]
Water Solubility	Soluble	[8]
Refractive Index (n _{20/D})	1.493	[9]
pKa	14.79 ± 0.10 (Predicted)	[7]


Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **2-Hydroxyethylhydrazine** are not extensively available in publicly accessible literature. However, based on patent literature and general descriptions, a summary of the most common synthesis is provided.

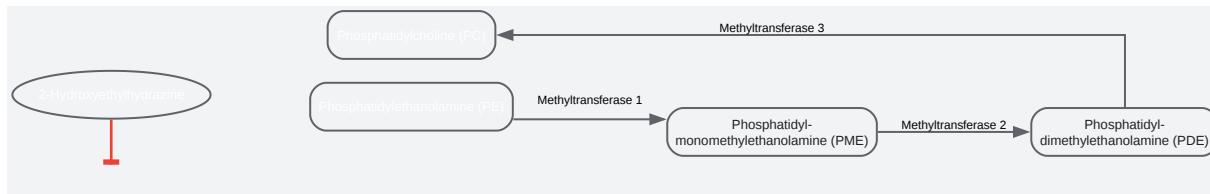
Synthesis of 2-Hydroxyethylhydrazine from Hydrazine Hydrate and Ethylene Oxide

A prevalent industrial method for synthesizing **2-Hydroxyethylhydrazine** involves the reaction of hydrazine hydrate with ethylene oxide.[8][10]

Reaction Scheme:

General Procedure:

- In a closed reaction vessel, hydrazine hydrate (2 to 17 parts) is heated to a temperature between 30 °C and 100 °C.[8]
- Ethylene oxide (1 part) is then gradually introduced into the heated hydrazine hydrate solution.[8]
- The reaction temperature is maintained between 30 °C and 70 °C during the addition of ethylene oxide.[8]
- After the addition is complete, the reaction mixture is subjected to distillation under reduced pressure to remove excess water and unreacted hydrazine hydrate.[10]
- The resulting crude **2-Hydroxyethylhydrazine** can be further purified by vacuum distillation. [10]


It is important to note that this is a generalized procedure and specific reaction conditions, such as molar ratios, reaction time, and purification methods, may vary and should be optimized for the desired scale and purity.

Biological Activity and Signaling Pathway

2-Hydroxyethylhydrazine has been identified as a potent and specific inhibitor of the phosphatidylethanolamine (PE) methylation pathway in the yeast *Saccharomyces cerevisiae*. [9] This pathway is crucial for the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.

The inhibition of this pathway by **2-Hydroxyethylhydrazine** leads to a cessation of cell growth. [7] The mechanism involves the compound, or a metabolite thereof, inhibiting the methyltransferase enzymes responsible for the three sequential methylation steps that convert PE to PC.[9] The addition of choline to the growth medium can rescue the cells, as they can then synthesize PC via the alternative CDP-choline pathway.[9]

The inhibitory effect of **2-Hydroxyethylhydrazine** on the PE methylation pathway is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Inhibition of the Phosphatidylethanolamine Methylation Pathway by **2-Hydroxyethylhydrazine**.

Conclusion

2-Hydroxyethylhydrazine is a valuable chemical intermediate with a well-established role in the synthesis of various organic compounds. Its diverse nomenclature and well-characterized physicochemical properties provide a solid foundation for its use in research and development. While detailed, publicly available experimental protocols are limited, the general principles of its synthesis are understood. The specific biological activity of **2-Hydroxyethylhydrazine** as an inhibitor of phospholipid metabolism in yeast highlights its potential as a tool for studying cellular pathways and as a lead compound in drug discovery. This guide serves as a foundational resource for professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Purification method of crude hydroxyethyl hydrazine nitrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxyethyl hydrazine | 109-84-2 | FH07794 | Biosynth [biosynth.com]
- 7. 2-Hydroxyethylhydrazine | 109-84-2 [chemicalbook.com]
- 8. US2660607A - Process of making 2-hydroxyethylhydrazine - Google Patents [patents.google.com]
- 9. 2-hydroxyethylhydrazine as a potent inhibitor of phospholipid methylation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Hydroxyethylhydrazine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxyethylhydrazine: Synonyms, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031387#2-hydroxyethylhydrazine-synonyms-and-alternative-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

